molecular formula C15H18O3 B14263008 Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate CAS No. 183233-94-5

Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate

Cat. No.: B14263008
CAS No.: 183233-94-5
M. Wt: 246.30 g/mol
InChI Key: UHLWTXDXMWWMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate is a chemical compound with the molecular formula C15H16O3 It is a derivative of cycloheptanone, featuring a phenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with phenylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the phenyl group.

    Cycloheptanone: The parent compound, simpler structure without ester or phenyl groups.

    Phenylacetic acid: Contains a phenyl group but differs in the rest of the structure.

Uniqueness: Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate is unique due to the combination of a cycloheptanone core with a phenyl group and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

183233-94-5

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 2-oxo-1-phenylcycloheptane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-18-14(17)15(12-8-4-2-5-9-12)11-7-3-6-10-13(15)16/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

UHLWTXDXMWWMNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.